
(r)-2-(2-(Isopropylsulfonyl)phenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 2-[2-[(1-methylethyl)sulfonyl]phenyl]-, (2R)- is a chiral compound featuring a pyrrolidine ring substituted with a sulfonyl group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 2-[2-[(1-methylethyl)sulfonyl]phenyl]-, (2R)- typically involves the construction of the pyrrolidine ring followed by the introduction of the sulfonyl and phenyl groups. One common method is the cyclization of an appropriate precursor, such as an amino alcohol, under acidic or basic conditions. The stereochemistry of the compound is controlled by using chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process typically includes multiple purification steps, such as recrystallization and chromatography, to isolate the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolidine, 2-[2-[(1-methylethyl)sulfonyl]phenyl]-, (2R)- can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The phenyl group can be reduced under hydrogenation conditions.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced phenyl derivatives.
Substitution: Substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine, 2-[2-[(1-methylethyl)sulfonyl]phenyl]-, (2R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Pyrrolidine, 2-[2-[(1-methylethyl)sulfonyl]phenyl]-, (2R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form hydrogen bonds with active site residues, while the pyrrolidine ring provides steric hindrance, enhancing selectivity and potency. The phenyl group may participate in π-π interactions with aromatic residues in the target protein.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2-one: A lactam derivative with similar structural features.
Pyrrolidine-2,5-dione: A diketone derivative with enhanced reactivity.
Prolinol: A hydroxylated pyrrolidine with different pharmacological properties.
Uniqueness
Pyrrolidine, 2-[2-[(1-methylethyl)sulfonyl]phenyl]-, (2R)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonyl group enhances its solubility and reactivity, while the chiral center provides opportunities for enantioselective interactions.
Eigenschaften
CAS-Nummer |
900174-90-5 |
|---|---|
Molekularformel |
C13H19NO2S |
Molekulargewicht |
253.36 g/mol |
IUPAC-Name |
(2R)-2-(2-propan-2-ylsulfonylphenyl)pyrrolidine |
InChI |
InChI=1S/C13H19NO2S/c1-10(2)17(15,16)13-8-4-3-6-11(13)12-7-5-9-14-12/h3-4,6,8,10,12,14H,5,7,9H2,1-2H3/t12-/m1/s1 |
InChI-Schlüssel |
SPGJOXUIQRAPPZ-GFCCVEGCSA-N |
Isomerische SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1[C@H]2CCCN2 |
Kanonische SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


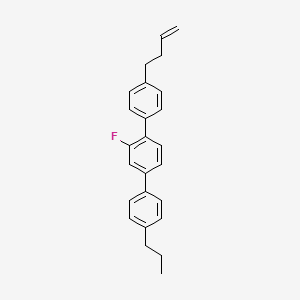




![17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12100062.png)
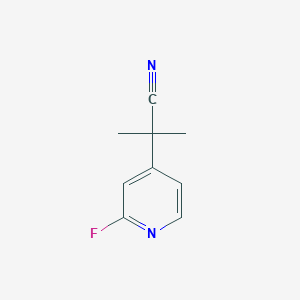
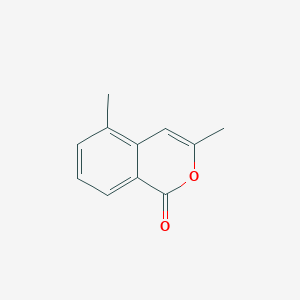

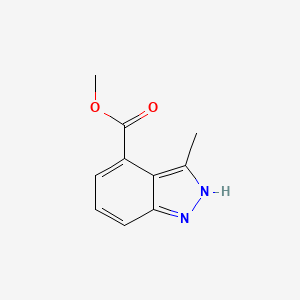
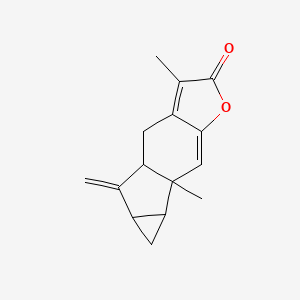
![8,9,12-Trihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-4-ene-3,15-dione](/img/structure/B12100111.png)

![11-Hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadec-6-ene-3,8,14-trione](/img/structure/B12100126.png)
